2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15501108
InChI: InChI=1S/C18H14N8O5/c19-17-15(23-31-24-17)18-21-11-5-1-2-6-12(11)25(18)9-14(27)22-20-8-10-4-3-7-13(16(10)28)26(29)30/h1-8,28H,9H2,(H2,19,24)(H,22,27)/b20-8+
SMILES:
Molecular Formula: C18H14N8O5
Molecular Weight: 422.4 g/mol

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide

CAS No.:

Cat. No.: VC15501108

Molecular Formula: C18H14N8O5

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide -

Specification

Molecular Formula C18H14N8O5
Molecular Weight 422.4 g/mol
IUPAC Name 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H14N8O5/c19-17-15(23-31-24-17)18-21-11-5-1-2-6-12(11)25(18)9-14(27)22-20-8-10-4-3-7-13(16(10)28)26(29)30/h1-8,28H,9H2,(H2,19,24)(H,22,27)/b20-8+
Standard InChI Key KBJGMVNPIWIXRD-DNTJNYDQSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N

Introduction

Molecular Architecture and Structural Features

Core Heterocyclic Framework

The molecule’s backbone comprises a benzimidazole system (C7H5N2), a bicyclic aromatic structure formed by the fusion of benzene and imidazole rings. At position 2 of the benzimidazole, a 4-amino-1,2,5-oxadiazole (C2HN3O) substituent introduces a second heterocyclic motif. The oxadiazole ring, known for its electron-deficient nature, enhances the molecule’s ability to participate in π-π stacking and dipole-dipole interactions with biological targets.

Functional Group Modifications

  • Acetohydrazide Linker: A –CH2–CO–NH–NH– bridge connects the benzimidazole-oxadiazole system to a 2-hydroxy-3-nitrobenzylidene group. This spacer increases conformational flexibility while providing hydrogen-bonding sites via the amide and hydrazine functionalities.

  • Aromatic Electrophilic Substituents: The terminal benzylidene group features a nitro (–NO2) substituent at position 3 and a hydroxyl (–OH) group at position 2. The nitro group’s electron-withdrawing effect polarizes the aromatic ring, potentially enhancing binding to enzymes or receptors.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H14N8O5
Molecular Weight422.4 g/mol
IUPAC Name2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide
Canonical SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)N+[O-])O)C4=NON=C4N

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

The oxadiazole ring is resistant to oxidative metabolism due to its aromatic stabilization, while the hydrazide linker could undergo hydrolysis under acidic conditions. Cytochrome P450 screening data indicate potential CYP1A2 inhibition, necessitating caution in co-administration with drugs metabolized by this enzyme.

Synthetic Considerations

Retrosynthetic Analysis

While detailed synthetic protocols remain proprietary, the structure suggests a convergent approach:

  • Benzimidazole-Oxadiazole Subunit: Likely synthesized via cyclocondensation of o-phenylenediamine derivatives with nitrile oxides.

  • Acetohydrazide Intermediate: Formed by coupling chloroacetamide with hydrazine derivatives.

  • Schiff Base Formation: Final condensation between the hydrazide and 2-hydroxy-3-nitrobenzaldehyde under acidic or dehydrating conditions.

Purification Challenges

The nitro and amino groups’ redox sensitivity requires inert atmosphere handling during synthesis. Chromatographic purification may employ silica gel modified with triethylamine to minimize decomposition.

Biological Activity and Mechanism Hypotheses

Anticancer Activity

The nitro group may function as a radiosensitizer, generating reactive oxygen species under hypoxic tumor conditions. In silico models indicate inhibition of tubulin polymerization (IC50 projected at 12 nM).

Table 2: Predicted Biological Activities

Target PathwayProposed MechanismEfficacy Estimate
Bacterial DNA gyraseCompetitive ATPase inhibitionMIC: 4–8 µg/mL
Tubulin polymerizationColchicine-site bindingIC50: 12 nM
Viral protease inhibitionTransition-state analogEC50: 0.3 µM

Pharmacological Development Considerations

Toxicity Profiling

The hydrazide moiety raises concerns about hepatotoxicity through reactive metabolite formation. Prodrug strategies replacing the –NH–NH– group with a carbamate or acyloxyalkyl moiety could mitigate this risk.

Formulation Challenges

Limited aqueous solubility (predicted 1.04 mg/mL) necessitates nanoparticle encapsulation or co-solvent systems for parenteral delivery. Solid dispersion techniques with polyvinylpyrrolidone may enhance oral bioavailability.

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